molecular formula C19H31NO6S B1665779 Artemisone CAS No. 255730-18-8

Artemisone

Cat. No. B1665779
M. Wt: 401.5 g/mol
InChI Key: FDMUNKXWYMSZIR-NQWKWHCYSA-N
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Description

Artemisone is an innovative artemisinin derivative with applications in the treatment of malaria, schistosomiasis, and other diseases . It is derived from the plant Artemisia annua, an ancient Chinese herbal remedy for relapsing fever .


Synthesis Analysis

Artemisone–piperazine–tetronamide hybrids were efficiently synthesized from dihydroartemisinin (DHA) and investigated for their in vitro cytotoxicity against some human cancer cells and benign cells .


Molecular Structure Analysis

Artemisone has a molecular formula of C19H31NO6S, with an average mass of 401.517 Da and a monoisotopic mass of 401.187195 Da . It has eight defined stereocenters .


Chemical Reactions Analysis

Artemisinins, including Artemisone, have been proposed to work through several mechanisms, including alkylation of heme by carbon-centered free radicals . The endoperoxide 1,2,4-trioxane ring in Artemisone is responsible for its antimalarial properties .


Physical And Chemical Properties Analysis

Artemisone has poor solubility in either water or oil, and instead, it is soluble in many aprotic solvents . Despite containing an endoperoxide group, which is generally susceptible to decomposition, Artemisone is remarkably thermostable .

properties

IUPAC Name

4-[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO6S/c1-12-4-5-15-13(2)16(20-8-10-27(21,22)11-9-20)23-17-19(15)14(12)6-7-18(3,24-17)25-26-19/h12-17H,4-11H2,1-3H3/t12-,13-,14+,15+,16-,17-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMUNKXWYMSZIR-NQWKWHCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)N5CCS(=O)(=O)CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)N5CCS(=O)(=O)CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Artemisone

CAS RN

255730-18-8
Record name Artemisone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=255730-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Artemisone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16097
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ARTEMISONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/796LMW5BUZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,450
Citations
J Nagelschmitz, B Voith, G Wensing… - Antimicrobial agents …, 2008 - Am Soc Microbiol
… artemisone were administered orally to healthy subjects. Plasma concentrations of artemisone … Artemisone was well tolerated, with no serious adverse events and no clinically relevant …
Number of citations: 119 journals.asm.org
L Vivas, L Rattray, LB Stewart… - Journal of …, 2007 - academic.oup.com
… Slight antagonistic trends were found between artemisone … artemisone and mefloquine, lumefantrine or quinine. Various degrees of synergy were observed in vivo between artemisone …
Number of citations: 115 academic.oup.com
RK Haynes, B Fugmann, J Stetter… - Angewandte Chemie …, 2006 - Wiley Online Library
… falciparum K1 strikingly reveal that artemisone has a greatly enhanced bioavailability, as … each of ATS and artemisone at 10 mg kg −1 day −1 for 3 days. The artemisone-treated group …
Number of citations: 305 onlinelibrary.wiley.com
IR Dunay, WC Chan, RK Haynes… - Antimicrobial agents and …, 2009 - Am Soc Microbiol
… Artemiside and artemisone displayed better inhibition than either artemisinin or artesunate against the parasite in vitro. Artemiside and artemisone treatment controlled parasite …
Number of citations: 103 journals.asm.org
A Dwivedi, A Mazumder, L Du Plessis… - … , Biology and Medicine, 2015 - Elsevier
… Here we describe the entrapment of artemisone in SLNs and niosomes, and examine how entrapment modifies the efficacy of artemisone against the A-375 melanoma cell line. We …
Number of citations: 100 www.sciencedirect.com
RK Haynes, WC Chan, CM Lung… - ChemMedChem …, 2007 - Wiley Online Library
The results of Fe 2+ ‐induced decomposition of the clinically used artemisinins, artemisone, other aminoartemisinins, 10‐deoxoartemisinin, and the 4‐fluorophenyl derivative have been …
JH Waknine-Grinberg, N Hunt, A Bentura-Marciano… - Malaria journal, 2010 - Springer
… , with an emphasis on artemisone therapy for ECM. The possible induction of artemisone resistance and the efficiency of artemisone monotherapy vs. combined artemisone-chloroquine …
Number of citations: 82 link.springer.com
G Schmuck, AM Klaus, F Krötlinger… - … Research Part B …, 2009 - Wiley Online Library
… In rats, artemisone … artemisone induced clinical symptoms and affected postnatal survival, body weight gain in the F1 pups, and motor activity. CONCLUSIONS: In summary, artemisone …
Number of citations: 22 onlinelibrary.wiley.com
E Oiknine-Djian, Y Weisblum, A Panet… - Antimicrobial agents …, 2018 - Am Soc Microbiol
… that artemisone is a reversible inhibitor targeting an earlier phase of the viral replication cycle than ganciclovir. Importantly, artemisone … of artemisone as a new inhibitor against HCMV. …
Number of citations: 42 journals.asm.org
S D'Alessandro, M Gelati, N Basilico, EA Parati… - Toxicology, 2007 - Elsevier
… Artemisone is a novel 10-alkylamino derivative which is not … -angiogenic properties of both artemisone and dihydroartemisinin in … The data show that artemisone is significantly less anti-…
Number of citations: 75 www.sciencedirect.com

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